molecular formula C7H16OSi B3179361 Trimethyl((2-methylallyl)oxy)silane CAS No. 25195-85-1

Trimethyl((2-methylallyl)oxy)silane

Cat. No.: B3179361
CAS No.: 25195-85-1
M. Wt: 144.29 g/mol
InChI Key: VTDVCNBADIDXGN-UHFFFAOYSA-N
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Description

Trimethyl((2-methylallyl)oxy)silane is an organosilicon compound with the molecular formula C7H16OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl((2-methylallyl)oxy)silane can be synthesized through several methods. One common route involves the reaction of trimethylchlorosilane with 2-methylallyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques helps in obtaining a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((2-methylallyl)oxy)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Trimethyl((2-methylallyl)oxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl((2-methylallyl)oxy)silane is unique due to its specific reactivity profile and the ability to form stable intermediates in various chemical reactions. Its versatility makes it a valuable reagent in both academic research and industrial applications .

Properties

IUPAC Name

trimethyl(2-methylprop-2-enoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVCNBADIDXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347536
Record name Trimethyl((2-methylallyl)oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25195-85-1
Record name Trimethyl((2-methylallyl)oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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